

In-Depth Technical Guide: Molecular Weight of N,N-Dimethylcyclopropanecarboxamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	N,N-
Compound Name:	Dimethylcyclopropanecarboxamide
	e
Cat. No.:	B099434

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the molecular weight of **N,N-Dimethylcyclopropanecarboxamide**, a compound of interest in various research and development domains.

Molecular Identity and Formula

N,N-Dimethylcyclopropanecarboxamide is a substituted amide derivative of cyclopropane. Its chemical structure consists of a cyclopropane ring attached to a carbonyl group, which is further bonded to a dimethylamino group. The molecular formula for this compound has been established as C₆H₁₁NO.[1][2]

Molecular Weight

The molecular weight of **N,N-Dimethylcyclopropanecarboxamide** is a fundamental physical constant, crucial for quantitative analysis, reaction stoichiometry, and formulation development. Based on its molecular formula, the calculated molecular weight is approximately 113.16 g/mol.[1][3][4] More precise measurements indicate a molecular weight of 113.1576.

Elemental Composition

The molecular weight is derived from the sum of the atomic weights of its constituent atoms.

The table below outlines the elemental composition and their contribution to the overall molecular weight.

Element	Symbol	Count	Atomic Weight (g/mol)	Total Weight (g/mol)
Carbon	C	6	12.011	72.066
Hydrogen	H	11	1.008	11.088
Nitrogen	N	1	14.007	14.007
Oxygen	O	1	15.999	15.999
Total		113.160		

Structural Representation and Molecular Weight Calculation

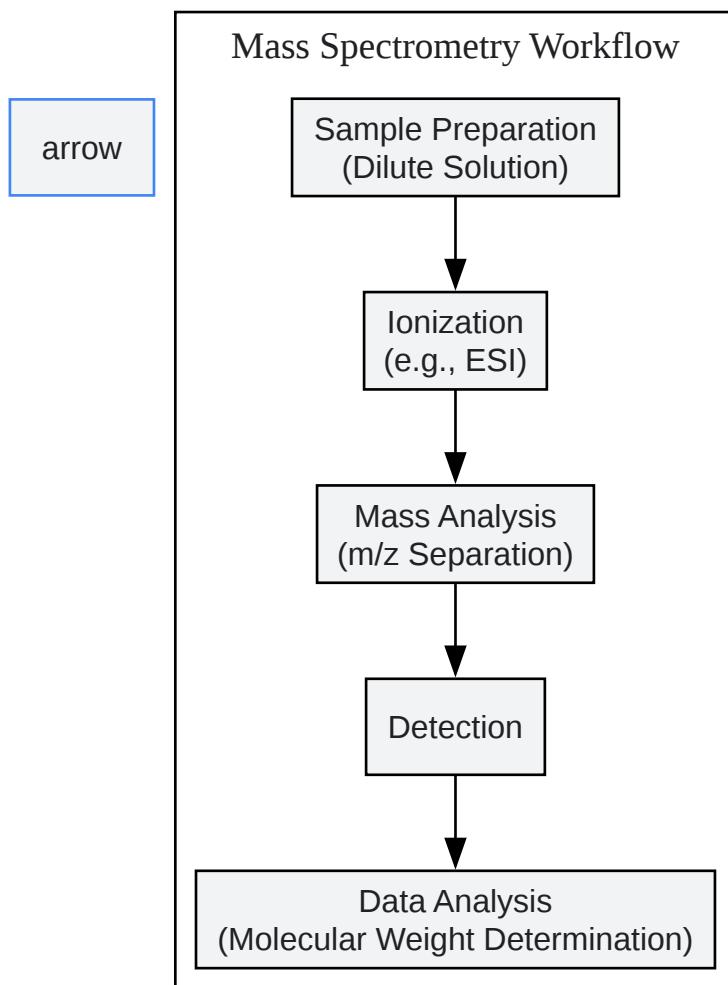
The structural arrangement of atoms within **N,N-Dimethylcyclopropanecarboxamide** is visualized below. This diagram illustrates the connectivity of the atoms and provides a basis for understanding its chemical properties.

Molecular structure and weight calculation of **N,N-Dimethylcyclopropanecarboxamide**.

Experimental Protocols

The determination of the molecular weight of **N,N-Dimethylcyclopropanecarboxamide** is typically achieved through mass spectrometry.

Mass Spectrometry Protocol


Objective: To determine the accurate mass of **N,N-Dimethylcyclopropanecarboxamide**.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is employed.

Methodology:

- Sample Preparation: A dilute solution of **N,N-Dimethylcyclopropanecarboxamide** is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For **N,N-Dimethylcyclopropanecarboxamide**, ESI in positive ion mode is typically effective, leading to the formation of the protonated molecule $[M+H]^+$.
- Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
- Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.
- Data Analysis: The spectrum is analyzed to identify the peak corresponding to the molecular ion. The accurate mass is determined from this peak, and the molecular formula can be confirmed by comparing the measured mass with the theoretical mass.

The experimental workflow for this process is outlined in the following diagram.

arrow

[Click to download full resolution via product page](#)

Workflow for molecular weight determination by mass spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N,N-Dimethylcyclopropanecarboxamide | C₆H₁₁NO | CID 140273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. keyorganics.net [keyorganics.net]

- 3. (S)-2,2-Dimethylcyclopropanecarboxamide | C6H11NO | CID 10197657 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. 2,2-DIMETHYLCYCLOPROPANE CARBOXAMIDE | 1759-55-3 [amp.chemicalbook.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Molecular Weight of N,N-Dimethylcyclopropanecarboxamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b099434#n-n-dimethylcyclopropanecarboxamide-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com